

Commercial Availability and Applications of 1-Chlorohexadecane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chlorohexadecane

Cat. No.: B1210310

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexadecane, also known as cetyl chloride or n-hexadecyl chloride, is a long-chain alkyl halide with the chemical formula $C_{16}H_{33}Cl$. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a reactive chloride headgroup, makes it a valuable intermediate in various chemical syntheses. This technical guide provides an in-depth overview of the commercial availability of **1-Chlorohexadecane**, its key suppliers, and detailed experimental protocols for its application, particularly in the synthesis of functional molecules relevant to pharmaceutical and materials science research.

Commercial Availability and Suppliers

1-Chlorohexadecane is readily available from a multitude of chemical suppliers worldwide, catering to both research and industrial scales. Purity levels typically range from 95% to over 98%, with the most common grades being suitable for synthetic applications. The compound is generally supplied as a clear, colorless to slightly yellow liquid.

Below is a summary of prominent suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Purity/Grade	Available Quantities
Sigma-Aldrich (MilliporeSigma)	95%	250 mL
Thermo Scientific (Alfa Aesar)	97%	100 mL
TCI America	>98.0% (GC)	25 mL, 500 mL
ChemicalBook Suppliers	98% min, 99%	Inquire for bulk
Simson Pharma Limited	High Quality with CoA	Custom Synthesis
P212121 Store	>97.0%	100 mL, 500 mL
Scimplify	Inquire for specs	Inquire for bulk

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Chlorohexadecane** is provided in the table below.

Property	Value
CAS Number	4860-03-1
Molecular Formula	C ₁₆ H ₃₃ Cl
Molecular Weight	260.89 g/mol
Appearance	Clear, colorless to slightly yellow liquid
Melting Point	8-14 °C
Boiling Point	149 °C at 1 mmHg
Density	0.865 g/mL at 25 °C
Refractive Index (n _{20/D})	1.449
Solubility	Insoluble in water; Soluble in ether and other organic solvents.[1]

Experimental Protocols

1-Chlorohexadecane serves as a key building block for the synthesis of various functional molecules, most notably quaternary ammonium compounds, which have applications as surfactants, antimicrobial agents, and components of drug delivery systems.

Protocol 1: Synthesis of Hexadecylpyridinium Chloride

This protocol is adapted from a patented synthesis method and describes the quaternization of pyridine with **1-Chlorohexadecane** to form the cationic surfactant, hexadecylpyridinium chloride.[2]

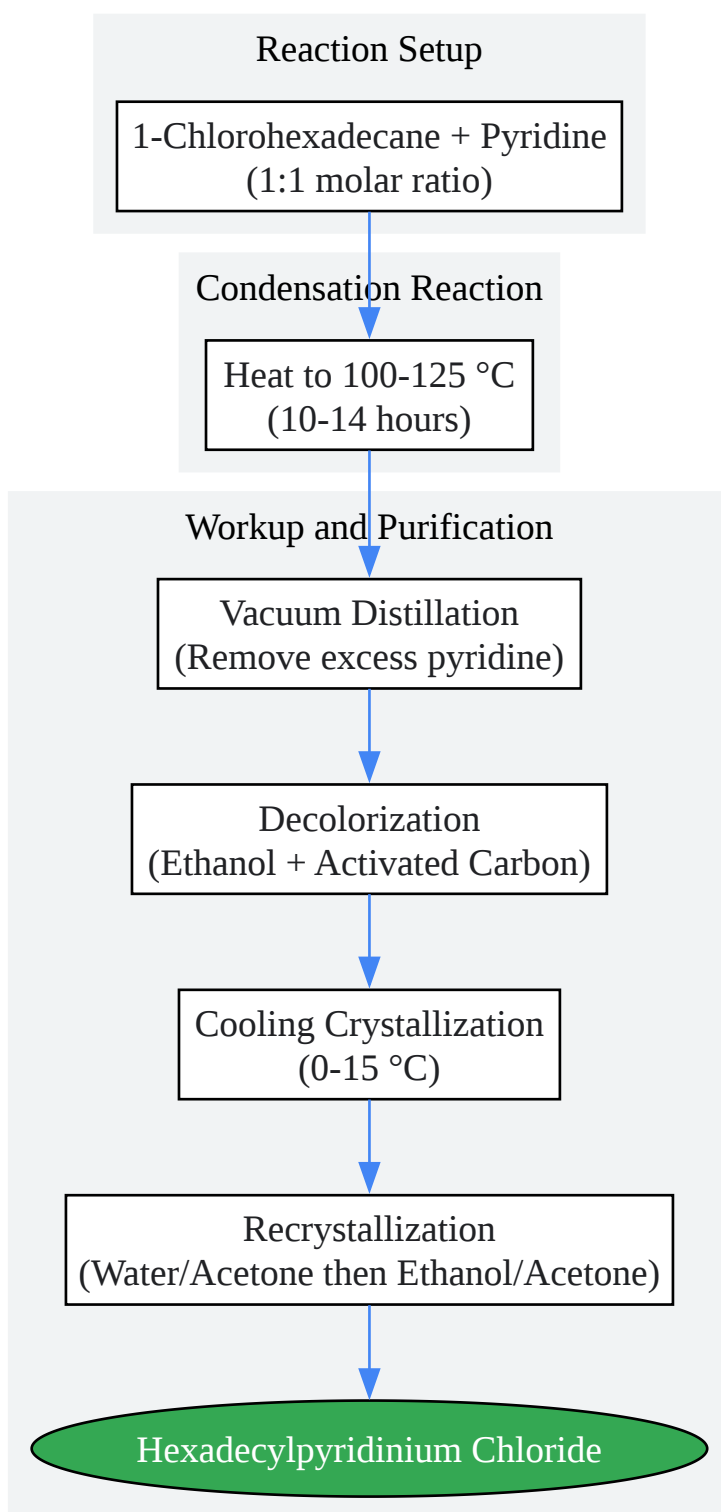
Materials:

- **1-Chlorohexadecane**
- Pyridine
- Ethanol
- Activated Carbon
- Acetone

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine **1-Chlorohexadecane** and pyridine in a 1:1 molar ratio.
- Heat the reaction mixture to 100-125 °C and maintain this temperature for 10-14 hours with stirring.
- After the reaction is complete, allow the mixture to cool and then remove the excess pyridine by vacuum distillation.
- To the resulting crude product, add an alcohol solvent such as ethanol, followed by a small amount of activated carbon for decolorization.
- Heat the mixture to reflux for 30-50 minutes.

- Filter the hot solution to remove the activated carbon.
- Allow the filtrate to cool to 0-15 °C to induce crystallization of the hexadecylpyridinium chloride crude product.
- For further purification, the crude product can be recrystallized from a mixture of water and acetone, followed by a second recrystallization from a mixture of ethanol and acetone.



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Workflow for the synthesis of hexadecylpyridinium chloride.

Protocol 2: General Procedure for the Synthesis of Quaternary Ammonium Compounds (Menschutkin Reaction)

This protocol outlines a general method for the synthesis of quaternary ammonium salts via the Menschutkin reaction, a versatile method for creating a wide range of functionalized molecules. [\[3\]](#)

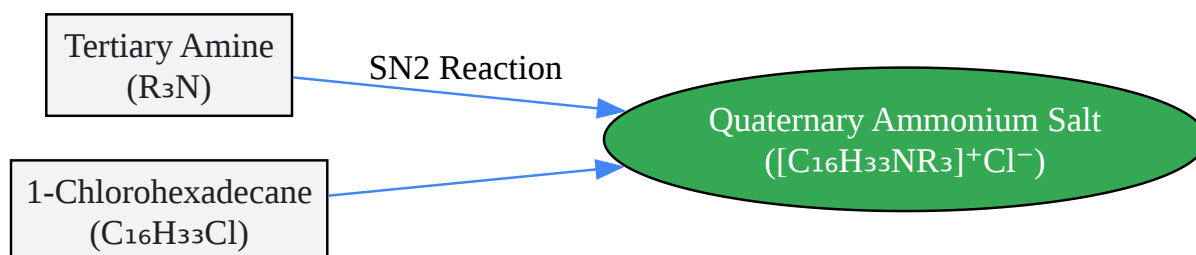
Materials:

- **1-Chlorohexadecane**
- A tertiary amine (e.g., N,N-dimethylethanolamine, trimethylamine)
- A suitable solvent (e.g., chloroform, acetonitrile)
- Anhydrous conditions

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary amine in the chosen solvent.
- Add **1-Chlorohexadecane** to the solution (typically in a 1:1 to 1.1:1 molar ratio of alkyl halide to amine).
- Stir the reaction mixture at a temperature ranging from room temperature to a gentle reflux (e.g., 50-80 °C), depending on the reactivity of the amine.
- Monitor the reaction progress by a suitable method (e.g., TLC, NMR). Reactions can take from a few hours to several days.
- Upon completion, the quaternary ammonium salt may precipitate from the solution. If so, it can be isolated by filtration.
- If the product remains in solution, the solvent can be removed under reduced pressure.

- The crude product can be purified by washing with a non-polar solvent (e.g., hexane, diethyl ether) to remove unreacted starting materials, followed by recrystallization or column chromatography if necessary.



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The Menshutkin reaction for quaternary ammonium salt synthesis.

Protocol 3: Incorporation of a 1-Chlorohexadecane-Derived Moiety into Liposomes

This protocol describes a method for preparing liposomes that incorporate a functional lipid derived from **1-Chlorohexadecane**. This is relevant for creating drug delivery vehicles with specific surface properties. The assumption is that **1-Chlorohexadecane** is first converted to a functionalized lipid (e.g., a quaternary ammonium lipid via Protocol 2).

Materials:

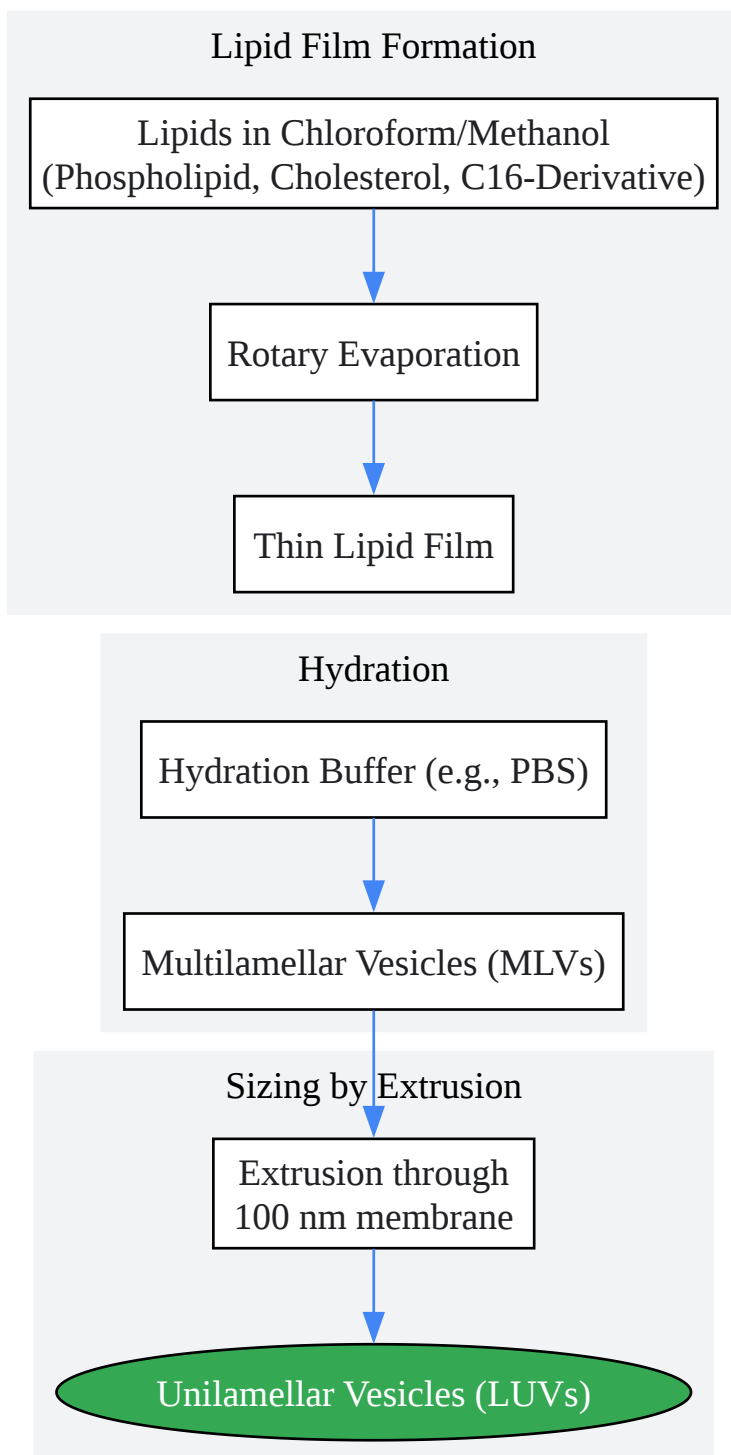
- Functionalized **1-Chlorohexadecane** derivative (e.g., a hexadecyl-containing cationic lipid)
- Phosphatidylcholine (e.g., DSPC, DPPC, or Egg PC)
- Cholesterol
- Chloroform and Methanol (analytical grade)
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator

- Water bath
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the **1-Chlorohexadecane**-derived lipid, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be selected based on the desired formulation.
 - Attach the flask to a rotary evaporator.
 - Rotate the flask in a water bath set to a temperature above the phase transition temperature (T_c) of the lipids (e.g., 45-60°C).
 - Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
 - Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
- Hydration:
 - Add the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask containing the lipid film.
 - Gently agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
- Extrusion (Sizing):
 - Load the MLV suspension into a liposome extruder that has been pre-heated to the same temperature.
 - Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times to obtain unilamellar vesicles (LUVs) with a narrow size distribution.

- The resulting liposome solution can be stored at 4 °C.



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Workflow for the preparation of liposomes.

Conclusion

1-Chlorohexadecane is a commercially accessible and versatile chemical intermediate with significant potential in research and development, particularly for the synthesis of functional molecules used in drug delivery and materials science. The protocols provided herein offer a starting point for researchers to utilize this compound in the creation of novel quaternary ammonium salts and their incorporation into advanced formulations such as liposomes. The wide range of suppliers ensures a steady supply for both laboratory-scale experiments and potential scale-up operations.

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